molecular formula C13H25N3O B14779175 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide

Katalognummer: B14779175
Molekulargewicht: 239.36 g/mol
InChI-Schlüssel: NQMCPUDTVXVZEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide is a complex organic compound with a unique structure that includes an amino group, a cyclopropylmethylamino group, and a cyclohexyl ring

Vorbereitungsmethoden

The synthesis of 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide involves several steps, typically starting with the preparation of the cyclohexyl ring and the introduction of the cyclopropylmethylamino group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.

    Substitution: Substitution reactions can occur at the amino or cyclopropylmethylamino groups, often using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular pathways and biological processes. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide can be compared with other similar compounds, such as:

  • 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]acetamide
  • 2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propionamide These compounds share similar structural features but may differ in their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications .

Eigenschaften

Molekularformel

C13H25N3O

Molekulargewicht

239.36 g/mol

IUPAC-Name

2-amino-N-[2-(cyclopropylmethylamino)cyclohexyl]propanamide

InChI

InChI=1S/C13H25N3O/c1-9(14)13(17)16-12-5-3-2-4-11(12)15-8-10-6-7-10/h9-12,15H,2-8,14H2,1H3,(H,16,17)

InChI-Schlüssel

NQMCPUDTVXVZEM-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)NC1CCCCC1NCC2CC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.